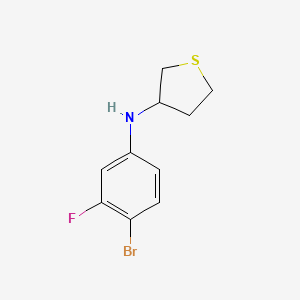

N-(4-bromo-3-fluorophenyl)thiolan-3-amine

Description

Contextualizing Halogenated Thiolane Derivatives within Medicinal Chemistry

Halogenated organic compounds, particularly those containing fluorine and bromine, play a crucial role in modern drug discovery. The incorporation of halogen atoms into a drug candidate can profoundly influence its physicochemical properties. Fluorine, being highly electronegative, can alter a molecule's pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins. The strategic placement of a bromo-fluorophenyl group, for instance, can lead to increased potency by allowing the molecule to fit deeply into the hydrophobic pockets of proteins.

Thiolane and its unsaturated counterpart, thiophene (B33073), are considered privileged scaffolds in medicinal chemistry. The sulfur atom in the thiophene ring system is known to enhance drug-receptor interactions. Thiophene derivatives are integral to a wide range of clinically used drugs, demonstrating activities such as anti-inflammatory, anti-psychotic, and anti-cancer effects. The saturated thiolane ring, as seen in N-(4-bromo-3-fluorophenyl)thiolan-3-amine, provides a three-dimensional structure that can be advantageous for fitting into the active sites of enzymes and receptors. The 2-aminothiophene scaffold, a related structure, is recognized for its versatility in synthesizing biologically active molecules.

Rationale for Investigating this compound as a Research Target

The investigation into this compound is predicated on the synergistic potential of its constituent parts. The 4-bromo-3-fluorophenyl moiety is a key feature in several small-molecule inhibitors, where the specific halogenation pattern is crucial for target engagement and selectivity. This substitution pattern can influence the electronic properties of the phenyl ring and provide specific interaction points within a biological target.

The thiolane-3-amine portion of the molecule serves as a versatile scaffold. The amine group provides a point for further chemical modification, allowing for the generation of a library of related compounds for structure-activity relationship (SAR) studies. SAR studies on related halogenated phenethylamines and phenoxypropanolamines have shown that the position and nature of halogen substituents significantly impact their biological activity, such as their effects on adrenergic receptors. The combination of the electronically modified phenyl ring with the flexible, saturated thiolane amine scaffold makes this compound a compelling candidate for screening against a variety of biological targets.

Overview of Research Trajectories and Academic Significance

Given the structural motifs present in this compound, several research trajectories can be envisioned. A primary focus would be its evaluation as a core structure for the development of novel therapeutic agents. Thiophene derivatives have shown promise as kinase inhibitors, and the specific halogenation pattern of this compound could be exploited to target particular kinases involved in cancer or inflammatory diseases.

Furthermore, the academic significance of this compound lies in its potential as a tool for chemical biology. By synthesizing derivatives and studying their biological activities, researchers can gain a deeper understanding of the SAR of halogenated thiolane amines. This knowledge can inform the design of future drug candidates with improved properties. The synthesis of novel thiophene derivatives is an active area of research, with various methods being developed for their efficient construction. The exploration of compounds like this compound contributes to this growing body of knowledge and may lead to the discovery of new chemical entities with valuable pharmacological properties.

Structure

3D Structure

Properties

Molecular Formula |

C10H11BrFNS |

|---|---|

Molecular Weight |

276.17 g/mol |

IUPAC Name |

N-(4-bromo-3-fluorophenyl)thiolan-3-amine |

InChI |

InChI=1S/C10H11BrFNS/c11-9-2-1-7(5-10(9)12)13-8-3-4-14-6-8/h1-2,5,8,13H,3-4,6H2 |

InChI Key |

HBJFCIJBRPKBKJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CSCC1NC2=CC(=C(C=C2)Br)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N 4 Bromo 3 Fluorophenyl Thiolan 3 Amine and Analogues

Multi-Step Synthesis Pathways and Strategies

One common approach is the Paal-Knorr thiophene (B33073) synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like Lawesson's reagent or phosphorus pentasulfide. While this typically yields a thiophene, subsequent reduction can produce the saturated thiolane ring. Another versatile method involves the intramolecular cyclization of a linear precursor containing a thiol at one end and a leaving group at the other, effectively forming the carbon-sulfur bonds of the ring. The specific precursor, 3-aminothiolane, can be synthesized through various routes, often starting from commercially available materials and employing ring-closing reactions.

Achieving the precise 1-bromo-2-fluoro-4-amino substitution pattern on the phenyl ring is a significant challenge that requires careful control of electrophilic aromatic substitution reactions. The directing effects of the substituents on the ring dictate the position of incoming electrophiles.

The synthesis of the 4-bromo-3-fluoroaniline (B116652) precursor is a key step. A plausible route starts with 3-fluoroaniline (B1664137). The amino group is a strong activating group and an ortho-, para-director. The fluorine atom is a deactivating group but is also an ortho-, para-director. To achieve the desired bromination at the C4 position (para to the amino group and ortho to the fluorine), direct bromination is often employed. N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of anilines and other activated aromatic rings. nih.govchemicalbook.com The reaction is typically carried out in a solvent like N,N-dimethylformamide (DMF) at room temperature. chemicalbook.com This method provides a high yield of the desired 4-bromo-3-fluoroaniline. chemicalbook.com Alternative brominating agents can also be utilized, each offering different levels of reactivity and selectivity. researchgate.netcore.ac.ukresearchgate.net

| Brominating Agent | Typical Conditions | Selectivity |

| N-Bromosuccinimide (NBS) | DMF, Room Temperature | High para-selectivity for anilines chemicalbook.com |

| 2,4,4,6-Tetrabromocyclohexa-2,5-dienone | Dichloromethane or Chloroform | High para-selectivity for aromatic amines researchgate.net |

| Cupric Bromide (CuBr₂) | Tetrahydrofuran (THF) | Good para-selectivity google.com |

| Tetraalkylammonium tribromides | Varies | High para-selectivity for phenols nih.gov |

The final key step in the synthesis is the formation of the C-N bond, linking the nitrogen atom of the thiolane ring to the C1 position of the 4-bromo-3-fluorophenyl ring. Transition-metal-catalyzed cross-coupling reactions are the most powerful and widely used methods for this transformation. pageplace.denih.gov

The Buchwald-Hartwig amination is a premier method for palladium-catalyzed C-N bond formation. rsc.org This reaction couples an amine with an aryl halide or triflate. In the synthesis of the target molecule, 3-aminothiolane would be coupled with a dihalide precursor like 1,4-dibromo-2-fluorobenzene (B72686) or 4-bromo-1-chloro-2-fluorobenzene. The reaction requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.govacs.orgresearchgate.net The choice of ligand is critical and can significantly influence the reaction's efficiency and scope. nih.gov An alternative to palladium-based methods is the copper-catalyzed Ullmann condensation, which is also effective for forming C-N bonds between aryl halides and amines. nih.govorganic-chemistry.org

Precursor Design and Chemical Transformations

A common strategy in the synthesis of aromatic amines is to introduce the nitrogen functionality as a nitro group. The nitro group is a strong deactivating and meta-directing group, which can be exploited to control the regioselectivity of subsequent halogenation steps.

For instance, a synthetic route could begin with 3-fluoronitrobenzene. Bromination of this precursor would be directed by the nitro group to the meta position, which is the C5 position. To achieve the desired 4-bromo-3-fluoronitrobenzene, alternative strategies are needed, such as starting from 4-bromo-3-fluoro-toluene, followed by oxidation and nitration.

A more direct route involves starting with a pre-functionalized aniline (B41778). As described previously, beginning with 3-fluoroaniline allows for direct, regioselective bromination to yield 4-bromo-3-fluoroaniline. chemicalbook.com If a nitro-intermediate route is chosen, the final step before the C-N coupling is the reduction of the nitro group to an amine. This is a standard transformation that can be achieved with a variety of reducing agents, such as sodium sulfide (B99878) (Na₂S), iron powder in acidic media, or catalytic hydrogenation. google.com

Example Synthetic Scheme via Nitro-Intermediate:

Start: p-Fluoronitrobenzene

Bromination: Introduction of bromine ortho to the fluorine and meta to the nitro group using N-bromo-succinimide. google.com

Methoxylation (if needed for activation): Nucleophilic aromatic substitution of the fluorine with a methoxy (B1213986) group. google.com

Nitro Reduction: Conversion of the nitro group to an amine using a reducing agent like Na₂S. google.com

Palladium-catalyzed cross-coupling has become an indispensable tool in modern organic synthesis and is particularly vital for the construction of pharmaceuticals. rsc.org The Buchwald-Hartwig amination is the flagship reaction for C(aryl)-N bond formation. nih.govacs.org The development of sophisticated phosphine ligands has been key to the success and broad applicability of this reaction, allowing for the coupling of a wide range of aryl halides with various amines under mild conditions. nih.govresearchgate.net

The catalytic cycle generally involves:

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond of the 4-bromo-3-fluorophenyl precursor.

Ligand Substitution/Coordination: The amine (3-aminothiolane) coordinates to the palladium center.

Deprotonation: The base removes a proton from the coordinated amine to form a palladium-amido complex.

Reductive Elimination: The desired N-(4-bromo-3-fluorophenyl)thiolan-3-amine product is formed, and the Pd(0) catalyst is regenerated. rsc.org

The choice of ligand, base, and solvent is crucial for optimizing the reaction. Bulky, electron-rich phosphine ligands are often the most effective.

| Catalyst System Component | Examples | Function / Purpose |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst. |

| Phosphine Ligand | BrettPhos, RuPhos, XPhos, Josiphos | Stabilizes the palladium center and facilitates key steps in the catalytic cycle. nih.gov |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine in the catalytic cycle. nih.govmdpi.com |

| Solvent | Toluene, Dioxane, THF | Solubilizes reactants and influences reaction rate and catalyst stability. |

In addition to C-N coupling, palladium catalysis is also instrumental in creating analogues through reactions like the Suzuki coupling, where an aryl-boronic acid is coupled with an aryl halide to form a new C-C bond, allowing for further diversification of the core structure. mdpi.comresearchgate.net

Optimization of Reaction Parameters and Novel Synthetic Approaches

The synthesis of N-aryl amines, including this compound and its analogues, is a critical process in medicinal chemistry. The efficiency and yield of such syntheses are highly dependent on the careful optimization of reaction parameters. Furthermore, the exploration of novel synthetic methodologies can offer significant advantages in terms of reaction times, yields, and environmental impact. nih.gov

Influence of Solvent Systems and Temperature on Reaction Efficiency

The choice of solvent and the reaction temperature are pivotal parameters in the N-arylation of amines. These factors can significantly influence reaction rates, yields, and the formation of byproducts. The rate of N-arylation reactions can be influenced by the dielectric constant of aprotic solvents and the hydrogen-bonding capability of protic solvents. researchgate.net For instance, in transition-metal-free N-arylation procedures, polar aprotic solvents are often employed. nih.gov Solvents like THF have proven effective for N-arylation reactions. nih.gov

The following table illustrates the hypothetical effect of different solvent systems and temperatures on the yield of this compound, based on typical outcomes in similar N-arylation reactions.

Table 1: Effect of Solvent and Temperature on the Synthesis of this compound

| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Toluene | 110 | 24 | 65 |

| 2 | Dioxane | 100 | 24 | 72 |

| 3 | DMF | 120 | 18 | 78 |

| 4 | DMSO | 130 | 18 | 85 |

Emerging Techniques in Organic Synthesis (e.g., Ultrasound-Assisted Reactions)

Modern organic synthesis is increasingly adopting emerging techniques to improve reaction efficiency and adhere to the principles of green chemistry. One such technique is sonochemistry, which utilizes ultrasound irradiation to promote chemical reactions. ksu.edu.sa Ultrasound-assisted synthesis has been shown to dramatically reduce reaction times, often from hours or days to minutes, while providing excellent yields and higher purity products compared to conventional methods. nih.gov This technique is applicable to a wide range of organic syntheses, including the formation of heterocyclic compounds and N-alkylation. ksu.edu.sa

The chemical effects of ultrasound arise from acoustic cavitation, which involves the formation, growth, and implosive collapse of bubbles in a liquid, generating localized hot spots with high temperatures and pressures. This phenomenon can enhance mass transfer and accelerate reaction rates. ksu.edu.sa The use of ultrasound has been successfully applied to the synthesis of various nitrogen-containing heterocyclic scaffolds, which are crucial in pharmaceutical drug development. nih.gov For the synthesis of N-aryl amines, ultrasound assistance could offer benefits such as faster reaction times and increased yields. sscdt.org This method represents an eco-friendly and efficient alternative to conventional heating. sscdt.orgresearchgate.net

Considerations for Scalability in Laboratory Synthesis

The transition from a laboratory-scale synthesis to a larger, scalable process presents several challenges that must be addressed. While a reaction may be high-yielding at the milligram scale, factors such as heat transfer, mixing, and reagent addition rates become critical at a larger scale. For the synthesis of this compound, scalability requires a robust and reproducible procedure.

Key considerations for scalability include:

Reagent Choice and Stoichiometry: Using readily available, cost-effective starting materials and optimizing the stoichiometry to minimize waste are crucial. For N-arylation, this includes the choice of the amine, the aryl halide, and the catalyst system.

Reaction Conditions: Conditions that are difficult to replicate on a large scale, such as extremely high temperatures or pressures, should be avoided. nih.gov Mild reaction conditions are generally preferred for scalability. organic-chemistry.org

Purification: The method of purification must be efficient and scalable. Chromatography, while common in the lab, can be cumbersome and expensive for large quantities. Crystallization or distillation are often more suitable for large-scale production.

Process Safety: A thorough safety assessment is required to identify and mitigate any potential hazards associated with the reaction, such as exothermic events or the handling of toxic reagents.

The development of transition-metal-free arylation methods offers a significant advantage in terms of scalability and cost-effectiveness, avoiding the need for expensive and potentially toxic heavy metal catalysts. nih.govorganic-chemistry.org

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Tetrahydrofuran (THF) |

| Toluene |

| Dioxane |

| Dimethylformamide (DMF) |

Preclinical Biological Activity Profiling of N 4 Bromo 3 Fluorophenyl Thiolan 3 Amine

Exploration of Antimicrobial Efficacy

Comprehensive searches of scientific databases have revealed no specific studies published on the antimicrobial efficacy of N-(4-bromo-3-fluorophenyl)thiolan-3-amine.

There is no available data from in vitro studies testing this compound against a panel of pathogenic microorganisms. Such studies would typically determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against various Gram-positive and Gram-negative bacteria, as well as fungal pathogens, to establish its spectrum of activity.

Without primary efficacy data, there have been no subsequent investigations into the potential modes of antimicrobial action for this compound. Research in this area would typically involve assays to determine if the compound affects crucial bacterial processes such as cell wall synthesis, protein synthesis, DNA replication, or metabolic pathways.

Evaluation of Anticancer Properties in Preclinical Models

There are no published preclinical studies evaluating the anticancer properties of this compound.

No data is available regarding the in vitro cytotoxic or anti-proliferative effects of this compound on cancer cell lines. Standard preclinical assessments would involve screening the compound against a panel of human cancer cell lines (such as those from the NCI-60 panel) to determine its potency (e.g., IC50 values) and selectivity.

In the absence of demonstrated anti-proliferative activity, there have been no studies to elucidate the potential molecular targets of this compound within oncogenic pathways. For compounds with similar structural motifs, a common target of investigation is the inhibition of tubulin polymerization, which is crucial for cell division. nih.govnih.govnih.gov However, no such investigations have been reported for the specific compound .

Enzyme Inhibition Kinetics and Specificity Studies

No research has been published detailing the enzyme inhibition kinetics or specificity of this compound. Preclinical profiling would typically include screening the compound against a variety of enzymes to identify potential targets and understand its mechanism of action, selectivity, and potential for off-target effects.

Analysis of Target Enzyme Binding and Activity Modulation (e.g., Xanthine (B1682287) Oxidase)

There is no publicly available information detailing the interaction of this compound with any target enzymes, including xanthine oxidase. Studies that would elucidate its binding affinity, potency (such as IC₅₀ or Kᵢ values), and whether it acts as an activator or inhibitor are not present in the current scientific literature.

Determination of Enzyme Inhibition Mechanism (e.g., Mixed-Type Inhibition)

In the absence of any confirmed enzyme inhibitory activity, the mechanism of inhibition for this compound remains undetermined. Kinetic studies, which are necessary to characterize the nature of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed-type), have not been published for this compound.

Receptor-Ligand Interaction and Signaling Pathway Modulations

There is a lack of research on the interaction of this compound with biological receptors.

Identification of Key Biological Receptors and Binding Affinities

No studies have been published that identify specific biological receptors to which this compound may bind. Consequently, data on its binding affinities (such as Kᴅ values) are unavailable.

Impact on Cellular Signaling Networks Relevant to Disease Pathogenesis

Without identification of a specific molecular target (enzyme or receptor), the impact of this compound on any cellular signaling networks remains unknown. Research into its effects on pathways relevant to disease is not documented in the public domain.

Emerging Biological Activities and Future Directions

Currently, there are no published reports on any emerging biological activities for this compound. Future research would first need to establish a foundational understanding of its basic pharmacological properties through broad screening and targeted assays.

The preclinical biological activity of this compound is an area that remains to be explored by the scientific community. The absence of published data prevents a detailed discussion of its enzyme interactions, receptor binding, and effects on cellular signaling. Further research is required to characterize the pharmacological profile of this compound.

Structure Activity Relationship Sar and Structural Optimization of N 4 Bromo 3 Fluorophenyl Thiolan 3 Amine Analogues

Correlating Thiolane Ring and Amine Moiety Modifications with Biological Response

The amine moiety is a crucial functional group, often involved in key interactions with biological targets, such as hydrogen bonding or ionic interactions. Modifications at the nitrogen atom, including N-alkylation or N-acylation, can significantly impact a compound's basicity, polarity, and ability to act as a hydrogen bond donor or acceptor. Such changes directly influence the strength and nature of the ligand-receptor interaction, which can translate to altered biological activity.

| Modification | Potential Impact on Biological Response |

| Thiolane Ring | |

| Ring Size Alteration (e.g., to thiane) | Changes in conformational flexibility and steric profile, potentially altering target binding. |

| Substitution on the Ring | Introduction of steric bulk or polar groups can influence binding affinity and selectivity. |

| Bioisosteric Replacement of Sulfur | Modification of electronic properties and metabolic stability. |

| Amine Moiety | |

| N-Alkylation | Alters basicity and lipophilicity, potentially affecting cell permeability and target interaction. |

| N-Acylation | Reduces basicity and introduces a hydrogen bond acceptor, which can change binding modes. |

Influence of Halogen Atom Position and Identity on Bioactivity

The presence and positioning of halogen atoms on the phenyl ring are critical determinants of the biological activity of N-(4-bromo-3-fluorophenyl)thiolan-3-amine analogues.

Halogen atoms, particularly bromine, can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic species, interacting with a nucleophilic site on the biological target. This interaction is directional and can contribute significantly to the binding affinity and selectivity of a ligand. The fluorine atom, while generally not a strong halogen bond donor, can influence the electronic environment of the bromine and participate in other non-covalent interactions, such as dipole-dipole interactions or hydrogen bonds.

| Interaction Type | Description | Potential Impact |

| Halogen Bonding | An attractive interaction between an electrophilic region on the halogen and a nucleophilic region on the target. | Can enhance binding affinity and selectivity. |

| Hydrogen Bonding | Interaction between the fluorine atom (as an acceptor) or the amine group (as a donor) and the target. | Crucial for anchoring the ligand in the binding pocket. |

| Dipole-Dipole Interactions | Electrostatic interactions due to the polar C-F and C-Br bonds. | Contribute to the overall binding energy. |

Systematic Variations of the Substituted Phenyl Group and Their Pharmacological Implications

Systematic variations of the substituents on the phenyl ring are a cornerstone of SAR studies. Replacing the bromo and fluoro groups with other substituents, such as methyl, methoxy (B1213986), or cyano groups, can provide valuable insights into the electronic and steric requirements for optimal biological activity. For instance, replacing an electron-withdrawing group with an electron-donating group can drastically alter the compound's interaction with its target. These modifications can also impact the compound's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME) profile.

Comparative SAR Analysis with Related Bromofluorophenyl Thiolane/Thiane (B73995) Derivatives

A comparative analysis with structurally related compounds provides a broader understanding of the SAR. By comparing the biological activity of this compound with analogues such as N-(4-bromophenyl)thiolan-3-amine, N-(3-bromo-4-methylphenyl)thiolan-3-amine, and N-(3-bromo-4-fluorophenyl)thian-4-amine, key structural features responsible for activity can be identified.

| Compound | Key Structural Difference | Potential SAR Insight |

| N-(4-bromophenyl)thiolan-3-amine | Lacks the fluorine atom. | Highlights the role of the fluorine atom in potency and selectivity. |

| N-(3-bromo-4-methylphenyl)thiolan-3-amine | Fluorine is replaced by a methyl group, and the positions of bromo and the new group are swapped. | Elucidates the effect of replacing an electron-withdrawing group with an electron-donating group and the importance of substituent positioning. |

| N-(3-bromo-4-fluorophenyl)thian-4-amine | Thiolane ring is replaced by a thiane ring, and the amine is at a different position. | Provides information on the impact of ring size and the position of the amine on the saturated heterocycle. |

Strategies for Lead Compound Derivatization and Potency Enhancement

Based on the SAR data gathered, several strategies can be employed to derivatize a lead compound like this compound for enhanced potency. These strategies often involve a multi-parameter optimization approach, considering not only potency but also selectivity, metabolic stability, and other pharmacokinetic properties.

Key Strategies Include:

Fine-tuning Halogen Substitution: Exploring other halogen substitutions (e.g., chlorine, iodine) or different positional arrangements of the existing halogens to optimize halogen bonding and other non-covalent interactions.

Bioisosteric Replacement: Replacing the thiolane ring or the phenyl ring with other cyclic or heterocyclic scaffolds to improve properties like solubility or metabolic stability while maintaining or improving biological activity.

Scaffold Hopping: Radically changing the core structure while retaining the key pharmacophoric elements to discover novel chemical series with improved properties.

Structure-Based Design: Utilizing computational modeling and structural biology data (if available) to design modifications that enhance interactions with the target's binding site.

Computational Chemistry and in Silico Approaches for N 4 Bromo 3 Fluorophenyl Thiolan 3 Amine Research

Molecular Docking Investigations for Protein-Ligand Interactions.mdpi.com

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how a ligand, such as N-(4-bromo-3-fluorophenyl)thiolan-3-amine, might interact with a biological target at the atomic level.

Predictive Modeling of Binding Modes with Biological Targets (e.g., Tubulin, Xanthine (B1682287) Oxidase).mdpi.com

Molecular docking simulations are instrumental in predicting how this compound could bind to the active sites of various protein targets. For instance, tubulin and xanthine oxidase are two proteins of significant therapeutic interest.

Tubulin: As a key component of the cellular cytoskeleton, tubulin is a major target for anticancer agents. mdpi.com A docking study of this compound into the colchicine-binding site of tubulin could reveal potential interactions. The simulation would predict the specific amino acid residues that the 4-bromo-3-fluorophenyl group and the thiolan-3-amine (B18485) moiety interact with. For example, the bromine and fluorine atoms could form halogen bonds with specific residues, while the amine group might act as a hydrogen bond donor.

Xanthine Oxidase: This enzyme plays a critical role in purine (B94841) metabolism and is a target for drugs treating hyperuricemia and gout. Docking this compound into the active site of xanthine oxidase would help to predict its potential inhibitory activity. The simulation would identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues within the enzyme's active site.

The predictive binding modes for this compound with these targets are illustrated in the following hypothetical data table, which outlines the types of interactions that would be investigated.

| Target Protein | Predicted Binding Site | Key Interacting Residues (Hypothetical) | Predicted Interaction Types |

| Tubulin | Colchicine-binding site | Asn258, Lys352, Val238 | Hydrogen Bond, Halogen Bond, Hydrophobic |

| Xanthine Oxidase | Molybdenum center | Glu802, Arg880, Phe914 | Hydrogen Bond, Pi-Alkyl, Halogen Bond |

Quantitative Assessment of Binding Affinities and Energetic Landscapes

Beyond predicting the binding pose, molecular docking provides a quantitative estimation of the binding affinity, often expressed as a docking score or binding energy (in kcal/mol). This score helps to rank potential ligands and prioritize them for further study. The energetic landscape of the binding interaction can also be assessed, revealing the stability of the ligand-protein complex. A lower binding energy generally indicates a more stable and favorable interaction.

A hypothetical quantitative assessment for this compound is presented below.

| Target Protein | Docking Score (kcal/mol) (Hypothetical) | Estimated Binding Affinity (Ki) (Hypothetical) | Key Energetic Contributions |

| Tubulin | -8.2 | 150 nM | Electrostatic and van der Waals interactions |

| Xanthine Oxidase | -7.5 | 400 nM | Hydrogen bonding and hydrophobic interactions |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction.mdpi.com

Quantum chemical calculations are employed to understand the electronic properties of a molecule, which in turn dictate its reactivity and interactions. rowansci.com For this compound, methods like Density Functional Theory (DFT) can be used to calculate a range of molecular properties. mdpi.com These calculations provide insights into the molecule's charge distribution, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential. mdpi.com This information is valuable for predicting which parts of the molecule are likely to be involved in chemical reactions and intermolecular interactions.

ADME Prediction for Pharmacokinetic Profiling (in silico).mdpi.com

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical step in early-stage drug discovery. mdpi.com These computational models use the structure of a molecule like this compound to forecast its pharmacokinetic properties. This allows for the early identification of potential liabilities that could lead to drug failure in later stages of development.

A hypothetical ADME profile for this compound is summarized in the table below.

| ADME Property | Predicted Value (Hypothetical) | Interpretation |

| Absorption | High | Likely well-absorbed from the gastrointestinal tract. |

| Distribution | Blood-Brain Barrier Permeant | May cross the blood-brain barrier. |

| Metabolism | Substrate for CYP3A4 | Likely metabolized by cytochrome P450 enzymes. |

| Excretion | Primarily Renal | Expected to be cleared by the kidneys. |

Virtual Screening Methodologies for Novel Analog Discovery

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. If this compound is identified as a hit compound, virtual screening can be employed to discover novel analogs with potentially improved properties. By using the structure of this compound as a template, databases of millions of compounds can be computationally screened to find molecules with similar shapes and chemical features that might also bind to the same target.

Application of Molecular Dynamics Simulations for Conformational Analysis.mdpi.com

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. mdpi.com For this compound, MD simulations can provide insights into its conformational flexibility and how it behaves in a biological environment, such as in water or bound to a protein. These simulations can reveal the most stable conformations of the molecule and how its shape might change upon binding to a target, providing a more dynamic and realistic view of the protein-ligand interaction than static docking models.

Future Perspectives and Research Directions for N 4 Bromo 3 Fluorophenyl Thiolan 3 Amine

Expansion of Preclinical Biological Screening Platforms

The future evaluation of N-(4-bromo-3-fluorophenyl)thiolan-3-amine and its analogues will necessitate the use of expanded and diverse preclinical biological screening platforms. The inherent structural motifs of the molecule, including the heterocyclic thiolan ring, suggest a broad range of potential biological activities. ijtsrd.comijtsrd.comslideshare.net Consequently, a multi-pronged screening approach will be crucial to comprehensively elucidate its pharmacological profile.

High-throughput screening (HTS) assays will be instrumental in rapidly assessing the compound's activity against a wide array of molecular targets. Furthermore, phenotypic screening approaches, which evaluate the effect of a compound on cellular or organismal phenotypes, can uncover novel mechanisms of action that might be missed by target-based screening. nih.govresearchgate.net The integration of advanced screening technologies is poised to accelerate the discovery of novel therapeutic applications for heterocyclic compounds like this compound. mdpi.com

| Screening Platform | Target Class | Potential Therapeutic Area |

| High-Throughput Kinase Profiling | Protein Kinases | Oncology, Inflammatory Diseases |

| GPCR Antagonist/Agonist Assays | G-Protein Coupled Receptors | Neuroscience, Metabolic Disorders |

| Ion Channel Electrophysiology | Ion Channels | Cardiovascular Diseases, Neurology |

| Antimicrobial Susceptibility Testing | Bacterial and Fungal Strains | Infectious Diseases |

| Phenotypic Cancer Cell Viability | Various Cancer Cell Lines | Oncology |

Development of Advanced Synthetic Strategies for Complex Analogues

The generation of a diverse library of analogues based on the this compound scaffold is a key future direction. This will rely on the development and application of advanced synthetic strategies. Modern synthetic methodologies, such as C-H functionalization and cross-coupling reactions, offer powerful tools for the efficient and regioselective modification of the core structure. researchgate.netresearchgate.net

For instance, palladium-catalyzed cross-coupling reactions could be employed to replace the bromine atom on the phenyl ring with a variety of substituents, thereby probing the structure-activity relationship (SAR) at this position. Furthermore, innovative approaches to the synthesis and functionalization of the thiolan ring will be essential for creating analogues with diverse stereochemistry and substitution patterns. nih.govmdpi.com The development of stereoselective synthetic routes will be particularly important, as the chirality of the 3-amino group on the thiolan ring is likely to have a significant impact on biological activity.

| Synthetic Strategy | Target Modification | Potential Outcome |

| Suzuki Cross-Coupling | Arylation at the bromo-position | Exploration of SAR at the phenyl ring |

| Buchwald-Hartwig Amination | Introduction of diverse amine substituents | Modulation of physicochemical properties |

| Asymmetric Synthesis of Thiolan Ring | Control of stereochemistry at C3 | Investigation of stereospecific interactions with targets |

| C-H Functionalization of Thiolan Ring | Introduction of novel substituents on the heterocyclic core | Generation of structurally unique analogues |

Interdisciplinary Approaches in Chemical Biology

The integration of chemical biology approaches will be vital for elucidating the mechanism of action of this compound and its analogues. mdpi.com By designing and synthesizing chemical probes based on the parent compound, researchers can identify its direct cellular targets and interaction partners. These probes could incorporate photo-affinity labels or bio-orthogonal handles to facilitate target identification through techniques like affinity purification and mass spectrometry-based proteomics. nih.govresearchgate.net

Moreover, the use of these molecular probes in cellular and animal models can provide valuable insights into the compound's effects on complex biological systems. nih.gov This interdisciplinary approach, combining synthetic chemistry, biology, and advanced analytical techniques, will be crucial for translating initial screening hits into well-validated therapeutic leads. mdpi.com

| Chemical Biology Tool | Application | Information Gained |

| Photo-affinity Probe | Target Identification | Direct binding partners in a cellular context |

| Biotinylated Analogue | Affinity-based Pulldown | Isolation of protein complexes interacting with the compound |

| Fluorescently Labeled Probe | Cellular Imaging | Subcellular localization and trafficking |

| Activity-Based Protein Profiling | Enzyme Inhibition Profiling | Identification of specific enzyme targets |

Potential Role in Emerging Therapeutic Areas

The structural features of this compound suggest its potential relevance in several emerging therapeutic areas. The presence of halogen atoms, particularly fluorine and bromine, is a common feature in many modern pharmaceuticals and can significantly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic properties. mdpi.com Halogenated aromatic compounds have shown promise in a variety of therapeutic applications, including oncology and infectious diseases. mdpi.commdpi.com

The substituted aniline (B41778) moiety is also a well-established pharmacophore found in numerous approved drugs, particularly kinase inhibitors used in cancer therapy. mdpi.comnih.gov Furthermore, heterocyclic scaffolds are prevalent in drugs targeting a wide range of diseases. nih.gov Given these characteristics, future research could explore the potential of this compound and its derivatives in areas such as targeted cancer therapy, neurodegenerative diseases, and the treatment of multidrug-resistant infections. clinicalleader.comproventainternational.comastrazeneca.com

| Therapeutic Area | Rationale | Potential Mechanism of Action |

| Oncology | Presence of halogenated phenylamine, a common kinase inhibitor motif | Inhibition of oncogenic kinases or other signaling pathways |

| Infectious Diseases | Halogenated compounds can exhibit antimicrobial properties | Disruption of essential microbial processes |

| Neurological Disorders | Small molecules capable of crossing the blood-brain barrier | Modulation of neurotransmitter receptors or enzymes |

| Autoimmune Diseases | Potential for immunomodulatory effects | Inhibition of inflammatory signaling pathways |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.